5-Ethoxypyrazine-2-carbonitrile
Description
Overview of Pyrazine (B50134) Scaffolds in Modern Chemical Research
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, constitutes a fundamental scaffold in modern chemical research. The unique electronic properties conferred by the nitrogen atoms, including their ability to participate in hydrogen bonding and act as electron-withdrawing groups, make pyrazine rings valuable components in the design of functional molecules. sigmaaldrich.comsigmaaldrich.com This has led to their incorporation into a wide array of compounds with significant biological activities and material properties. sigmaaldrich.com In medicinal chemistry, the pyrazine core is a key structural element in numerous therapeutic agents. sigmaaldrich.com The structural rigidity and planarity of the pyrazine ring also make it an attractive building block for the construction of advanced materials, including organic semiconductors and light-emitting diodes.
Contextualization of 5-Ethoxypyrazine-2-carbonitrile within Advanced Heterocyclic Chemistry
This compound is a substituted pyrazine derivative that features two key functional groups: an ethoxy (-OCH₂CH₃) group at the 5-position and a cyano (-C≡N) group at the 2-position. The presence of these specific substituents on the pyrazine ring places this molecule at the intersection of several important areas of advanced heterocyclic chemistry. The electron-donating nature of the ethoxy group and the strong electron-withdrawing character of the cyano group create a "push-pull" electronic system across the pyrazine core. This electronic arrangement can significantly influence the molecule's photophysical properties, reactivity, and potential applications. Cyano-functionalized pyrazines, in particular, are recognized as structurally simple yet potent electron-deficient building blocks for the development of n-type organic semiconductors.
Historical Development and Evolution of Research on Substituted Pyrazine Derivatives
Research into pyrazine and its derivatives has a rich history, initially driven by their identification as key flavor and aroma components in various foods and beverages. The synthesis of pyrazine derivatives has evolved significantly over the years, with early methods often relying on condensation reactions. Throughout the 20th century, a deeper understanding of their chemical properties and biological activities spurred the development of more sophisticated synthetic methodologies, including cyclization, coupling, and substitution reactions. The exploration of functionalized pyrazines has been a continuous effort, with a notable increase in patent literature highlighting their diverse pharmacological potential in areas such as antibacterial, antifungal, and anticancer therapies. The development of regioselective synthesis methods has been a crucial aspect of this evolution, allowing for precise control over the placement of substituents on the pyrazine ring, which is critical for structure-activity relationship studies.
Current Research Trajectories and Emerging Paradigms for Ethoxy- and Cyano-Functionalized Pyrazines
Current research on pyrazine derivatives is multifaceted, with significant attention directed towards their application in materials science and medicinal chemistry. For ethoxy-functionalized pyrazines, research often intersects with the food and fragrance industries, where they contribute to nutty and roasted aromas. In the context of cyano-functionalized pyrazines, a major research trajectory is the development of novel organic electronic materials. The strong electron-accepting nature of the cyano group makes these compounds excellent candidates for n-type semiconductors in organic thin-film transistors (OTFTs) and organic thermoelectrics. The combination of an electron-donating ethoxy group and an electron-withdrawing cyano group on the same pyrazine ring, as seen in This compound , aligns with the design principles for creating molecules with tailored electronic and optical properties, suggesting potential applications in optoelectronics.
Interactive Data Tables
Below are interactive tables summarizing key data for This compound and related compounds.
Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1342594-75-5 | sigmaaldrich.com |
| Molecular Formula | C₇H₇N₃O | |
| Molecular Weight | 149.15 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
| Storage Temperature | Room Temperature | sigmaaldrich.com |
Related Pyrazine Compounds
| Compound Name | CAS Number | Key Features/Applications | Source |
|---|---|---|---|
| Pyrazine-2-carbonitrile | 19847-12-2 | Building block in chemical synthesis. | |
| 5-Chloropyrazine-2-carbonitrile (B1357153) | 36070-75-4 | Intermediate in the synthesis of other pyrazine derivatives. | |
| 2-Ethoxy-3-methylpyrazine | 32737-14-7 | Flavoring agent with nutty, roasted aroma. | |
| 3,6-dibromopyrazine-2-carbonitrile (CNPz) | Electron-deficient building block for n-type organic polymers. | ||
| 5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile | 1544861-08-6 | A related fluorinated derivative. |
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxypyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-2-11-7-5-9-6(3-8)4-10-7/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRRUMMFNAJPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Chemical Reactivity and Transformative Derivatization of 5 Ethoxypyrazine 2 Carbonitrile
Reactivity Profiles of the Nitrile Functional Group
The nitrile group in 5-Ethoxypyrazine-2-carbonitrile is a versatile functional handle for a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbon atom and the ability of the nitrogen atom to be protonated or coordinate to Lewis acids, which enhances the electrophilicity of the carbon.
Hydrolytic Transformations to Carboxylic Acids and Esters
The hydrolysis of the nitrile group in this compound provides a direct route to the corresponding carboxylic acid, 5-ethoxypyrazine-2-carboxylic acid, and its ester derivatives. This transformation can be achieved under both acidic and basic conditions.
Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. The resulting intermediate is then protonated by water to form the amide, which is subsequently hydrolyzed to the carboxylate salt. Acidification of the reaction mixture then yields the final carboxylic acid. A study on the hydrolysis of the structurally similar methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid using lithium hydroxide in water highlights a green and efficient method that proceeds with high yield and avoids the use of organic solvents. jocpr.comresearchgate.net
| Reagent/Conditions | Product | Notes |
| H₂SO₄, H₂O, heat | 5-Ethoxypyrazine-2-carboxylic acid | Acid-catalyzed hydrolysis. Amide is an intermediate. |
| 1. NaOH, H₂O, heat; 2. H₃O⁺ | 5-Ethoxypyrazine-2-carboxylic acid | Base-catalyzed hydrolysis. Carboxylate salt is formed initially. |
| LiOH, H₂O | 5-Ethoxypyrazine-2-carboxylic acid | A green and efficient method demonstrated for a similar substrate. jocpr.comresearchgate.net |
Esterification of the resulting 5-ethoxypyrazine-2-carboxylic acid can be subsequently carried out using standard methods, such as Fischer esterification, by reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid.
Reductive Pathways Leading to Amino Pyrazine (B50134) Derivatives
The reduction of the nitrile group offers a facile route to primary amines, specifically (5-ethoxypyrazin-2-yl)methanamine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic nitrile carbon, followed by a second hydride addition to the intermediate imine anion. Subsequent workup with water protonates the resulting diamino dianion to yield the primary amine.
Catalytic hydrogenation is another viable method for the reduction of nitriles. This process typically involves the use of a metal catalyst, such as Raney nickel, platinum, or rhodium, under a hydrogen atmosphere. The choice of catalyst and reaction conditions (temperature, pressure) can be optimized to achieve high yields of the desired aminopyrazine derivative.
| Reagent/Conditions | Product | Notes |
| 1. LiAlH₄, dry ether or THF; 2. H₂O | (5-Ethoxypyrazin-2-yl)methanamine | A strong reducing agent is required. |
| H₂, Raney Ni or PtO₂ | (5-Ethoxypyrazin-2-yl)methanamine | Catalytic hydrogenation. |
Nucleophilic Addition Reactions to the Nitrile Carbon
The electrophilic carbon of the nitrile group in this compound is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
A prominent example is the Grignard reaction, where an organomagnesium halide (R-MgX) adds to the nitrile to form an iminyl magnesium halide intermediate. mnstate.edu Upon acidic workup, this intermediate is hydrolyzed to a ketone. This reaction provides a valuable method for the synthesis of acylpyrazine derivatives.
Organolithium reagents behave similarly to Grignard reagents in their addition to nitriles. The choice between a Grignard reagent and an organolithium reagent can sometimes influence the outcome of the reaction, particularly in cases where the substrate contains other reactive functional groups.
| Reagent/Conditions | Intermediate | Final Product (after hydrolysis) |
| 1. R-MgX, dry ether or THF; 2. H₃O⁺ | Iminyl magnesium halide | Ketone (1-(5-ethoxypyrazin-2-yl)-alkan-1-one) |
| 1. R-Li, dry ether or THF; 2. H₃O⁺ | Iminyl lithium salt | Ketone (1-(5-ethoxypyrazin-2-yl)-alkan-1-one) |
Cycloaddition and Heterocyclic Annulation Reactions Involving the Nitrile
The nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile, leading to the formation of various heterocyclic systems. For instance, pyrazines can undergo inverse-electron-demand Diels-Alder reactions. thieme-connect.com In the context of this compound, the nitrile group, in conjunction with the pyrazine ring, could potentially react with suitable dienes to form fused heterocyclic structures.
Furthermore, the nitrile functionality is a key precursor in the synthesis of fused heterocyclic systems like pteridines. The synthesis of pteridine (B1203161) derivatives has been reported from pyrazine-2,3-dicarbonitriles, where the nitrile groups undergo condensation reactions with guanidine (B92328). researchgate.netresearchgate.net While this compound possesses only one nitrile group, its reaction with appropriate binucleophiles could lead to the annulation of a new heterocyclic ring onto the pyrazine core. For example, reaction with a 1,2-diamino compound could potentially lead to the formation of a fused imidazole (B134444) ring.
Reactivity at the Ethoxy Substituent
The ethoxy group, an ether linkage, on the pyrazine ring is generally stable but can be cleaved under specific and often harsh reaction conditions.
Cleavage Reactions of the Ether Linkage
The cleavage of the aryl ether bond in this compound to yield 5-hydroxypyrazine-2-carbonitrile can be achieved using strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr₃).
The reaction with HBr or HI proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide or iodide ion on the ethyl group in an Sₙ2 manner. This results in the formation of the corresponding phenol (B47542) (5-hydroxypyrazine-2-carbonitrile) and ethyl halide. The pyrazine ring itself is generally resistant to nucleophilic attack under these conditions.
Boron tribromide is a particularly effective reagent for the cleavage of aryl ethers. researchgate.net The mechanism involves the formation of an initial adduct between the ether oxygen and the Lewis acidic boron atom. This is followed by an intramolecular or intermolecular transfer of a bromide ion to the ethyl group, leading to the cleavage of the carbon-oxygen bond.
| Reagent/Conditions | Product | Notes |
| HBr or HI, heat | 5-Hydroxypyrazine-2-carbonitrile and Ethyl bromide/iodide | Strong acid cleavage. |
| BBr₃, CH₂Cl₂ | 5-Hydroxypyrazine-2-carbonitrile | Effective for aryl ether cleavage. researchgate.net |
Functional Group Transformations of the Ethyl Moiety
The primary transformation involving the ethyl moiety of this compound is the cleavage of the ether bond, a reaction known as O-dealkylation. This process yields 5-hydroxypyrazine-2-carbonitrile, a valuable intermediate for introducing a range of other functional groups. The O-dealkylation can be achieved through several methods, with the choice of reagent depending on the desired reaction conditions and compatibility with other functional groups.
One common approach is the use of strong acids such as hydrobromic acid or hydroiodic acid. The reaction mechanism involves the protonation of the ether oxygen, which enhances the leaving group ability of the ethoxy moiety, followed by a nucleophilic attack by the halide ion on the ethyl group. Due to the electron-deficient nature of the pyrazine ring, this reaction often requires elevated temperatures to proceed efficiently.
Lewis acids, particularly boron trihalides like boron tribromide (BBr₃), offer a milder and often more effective alternative for cleaving aryl ethers. The mechanism involves the coordination of the Lewis acid to the ether oxygen, which weakens the carbon-oxygen bond and facilitates the removal of the ethyl group.
In some cases, strong nucleophiles can also be employed for O-dealkylation. For instance, reagents like sodium thiophenoxide can displace the ethoxy group through a nucleophilic attack on the ethyl carbon.
Metabolic O-dealkylation is also a known pathway for alkoxy-substituted nitrogen heterocycles in biological systems, often catalyzed by cytochrome P450 enzymes. nih.govnih.gov This transformation highlights the potential for the in vivo conversion of this compound to its corresponding hydroxylated metabolite. mdpi.com
Electrophilic and Nucleophilic Substitution Dynamics on the Pyrazine Ring System
The pyrazine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing cyano group at the 2-position. This makes the ring generally resistant to electrophilic aromatic substitution. youtube.com Conversely, the ethoxy group at the 5-position is electron-donating, creating a "push-pull" system that influences the regioselectivity of any potential substitution reactions.
Direct electrophilic attack on the pyrazine ring of this compound is challenging and would likely require harsh conditions. If such a reaction were to occur, the directing effects of the substituents would come into play. The ethoxy group directs incoming electrophiles to the ortho and para positions, while the cyano group directs to the meta position. In this compound, the positions ortho to the ethoxy group are either occupied by a nitrogen atom or the carbon bearing the cyano group. The position para to the ethoxy group is also occupied by a nitrogen atom. The positions meta to the cyano group are the 4- and 6-positions. Considering steric hindrance and the electronic effects, any potential electrophilic substitution would likely occur at the 3- or 6-position, though such reactions are not synthetically favorable.
The electron-poor nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present. nih.gov The synthesis of this compound itself likely proceeds via an SNAr reaction, where a precursor such as 5-chloropyrazine-2-carbonitrile (B1357153) is treated with sodium ethoxide. The chlorine atom in 5-chloropyrazine-2-carbonitrile is activated towards nucleophilic attack by the electron-withdrawing cyano group. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions for Molecular Diversification
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic compounds. For this compound, these reactions are most effectively carried out on a halogenated precursor, such as 5-bromo- or 5-chloropyrazine-2-carbonitrile. The resulting products can then be converted to the target ethoxy derivative if necessary.
The Suzuki-Miyaura coupling allows for the introduction of a wide array of aryl and heteroaryl groups at the 5-position by reacting the halopyrazine with a boronic acid or its ester in the presence of a palladium catalyst and a base. researchgate.net The Sonogashira coupling provides access to 5-alkynylpyrazine-2-carbonitriles through the reaction of the halopyrazine with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgyoutube.com The Heck reaction can be employed to install alkenyl groups at the 5-position by coupling the halopyrazine with an alkene. wikipedia.orgorganic-chemistry.org Furthermore, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amino functionalities at the 5-position.
Below is a table summarizing representative conditions for these cross-coupling reactions on a hypothetical 5-halopyrazine-2-carbonitrile substrate, based on established methodologies for similar heterocyclic systems.
| Coupling Reaction | Coupling Partner | Exemplary Catalyst System | Exemplary Base | Exemplary Solvent | Product Class |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Arylpyrazine-2-carbonitrile |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 5-Alkynylpyrazine-2-carbonitrile |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | 5-Alkenylpyrazine-2-carbonitrile |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 5-Aminopyrazine-2-carbonitrile |
Advanced Heterocyclic Ring System Annulation and Scaffold Extension
The functional groups present in this compound serve as handles for the construction of more complex, fused heterocyclic systems. The cyano group is a particularly versatile functionality for annulation reactions. For instance, treatment with hydrazine (B178648) can lead to the formation of a fused pyrazolopyrazine system, while reaction with hydroxylamine (B1172632) could yield an isoxazolopyrazine derivative.
Furthermore, the pyrazine ring itself can be a component in cycloaddition reactions, although this is less common for such an electron-deficient system. A more practical approach involves the initial derivatization of the pyrazine ring with a functional group that can subsequently participate in an intramolecular cyclization. For example, a 5-alkenylpyrazine-2-carbonitrile, synthesized via a Heck reaction, could undergo a ring-closing metathesis or an intramolecular cycloaddition to generate a novel fused-ring scaffold. nih.govanr.fracs.org
Photochemical and Electrochemical Reaction Pathways
The photochemical and electrochemical properties of this compound are influenced by its aromatic pyrazine core and the attached functional groups. While specific studies on this compound are limited, the behavior of related systems provides insight into its potential reactivity.
Photochemical Reactivity: Pyrazine derivatives can undergo a variety of photochemical transformations. The presence of the cyano group is expected to influence the excited-state properties of the molecule. It is plausible that under photochemical conditions, this compound could undergo reactions such as photocyclization or photoreduction, particularly in the presence of a suitable photosensitizer or hydrogen donor.
Electrochemical Reactivity: The electron-deficient nature of the pyrazine ring, enhanced by the cyano group, suggests that this compound is a good candidate for electrochemical reduction. The reduction potential would be modulated by the electron-donating ethoxy group. The electrochemical process would likely involve the transfer of one or more electrons to the pyrazine ring, forming reactive intermediates such as radical anions or dianions, which could then undergo further reactions like dimerization or protonation. The electrochemical oxidation of the molecule, likely targeting the pyrazine ring or the ethoxy group, is also possible but would probably require higher potentials. nih.govresearchgate.netmdpi.com
Advanced Spectroscopic and Analytical Characterization Techniques for Research Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. For 5-Ethoxypyrazine-2-carbonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Based on the principles of NMR spectroscopy and data from analogous pyrazine (B50134) derivatives, the expected ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ can be predicted. The ethoxy group protons would likely appear as a triplet for the methyl group and a quartet for the methylene (B1212753) group in the upfield region of the ¹H NMR spectrum. The two aromatic protons on the pyrazine ring are expected to resonate in the downfield region, with their specific chemical shifts influenced by the electron-withdrawing nitrile group and the electron-donating ethoxy group.
In the ¹³C NMR spectrum, the carbon atoms of the pyrazine ring would exhibit distinct signals in the aromatic region. The carbon of the nitrile group is anticipated to have a characteristic chemical shift in the 115-120 ppm range, while the carbons of the ethoxy group will be found in the upfield region.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrazine-H3 | 8.5 - 8.7 | - |
| Pyrazine-H6 | 8.2 - 8.4 | - |
| -O-CH₂-CH₃ | 4.4 - 4.6 (quartet) | 64 - 66 |
| -O-CH₂-CH₃ | 1.4 - 1.6 (triplet) | 14 - 16 |
| Pyrazine-C2 | - | 130 - 135 |
| Pyrazine-C3 | - | 145 - 150 |
| Pyrazine-C5 | - | 155 - 160 |
| Pyrazine-C6 | - | 140 - 145 |
| -C≡N | - | 115 - 118 |
Note: These are predicted values based on substituent effects and data for similar compounds and may vary from experimental values.
Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC, NOESY)
To move beyond predictions and achieve definitive assignments, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methylene and methyl protons of the ethoxy group, confirming their connectivity. It would also show if the two pyrazine protons are coupled to each other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the pyrazine proton at the 3-position would correlate with the C3 carbon signal. orgsyn.org
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bonds) ¹H-¹³C correlations. HMBC is invaluable for piecing together the molecular skeleton. For example, the pyrazine proton at the 6-position would be expected to show a correlation to the carbon of the nitrile group (C2) and the carbon bearing the ethoxy group (C5), confirming the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. In the case of this compound, NOESY could reveal spatial proximity between the protons of the ethoxy group and the proton at the 6-position of the pyrazine ring. orgsyn.org
Solid-State NMR for Polymorphic and Crystalline Form Analysis
While solution-state NMR provides information on the molecule's structure in a dissolved state, solid-state NMR (ssNMR) offers insights into its structure in the solid phase. This is particularly important for identifying and characterizing different polymorphic forms or crystalline structures, which can have significant impacts on the material's physical properties. For pyrazine derivatives, ssNMR has been used to study the local environment and packing of molecules in the crystal lattice. pdx.edu By analyzing the ¹³C chemical shifts and relaxation times in the solid state, researchers can distinguish between different crystalline forms of this compound.
Mass Spectrometry for Reaction Progression Monitoring and Precise Product Identification
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the parent ion of this compound. For a molecular formula of C₇H₇N₃O, the calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula with a high degree of confidence. This technique is crucial for verifying the identity of a newly synthesized compound and for distinguishing it from other potential products with the same nominal mass. The molecular weight of similar pyrazine-substituted compounds has been successfully determined using HRMS. researchgate.netchemguide.co.uk
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and then inducing its fragmentation to observe the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule's structure. For this compound, characteristic fragmentation pathways can be predicted based on its functional groups.
Common fragmentation patterns for aromatic nitriles can involve the loss of HCN. researchgate.net For this compound, likely fragmentation pathways would include:
Loss of the ethoxy group: Cleavage of the C-O bond could lead to the loss of an ethoxy radical (•OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a rearrangement.
Loss of the nitrile group: The loss of a cyanide radical (•CN) is a possible fragmentation pathway.
Cleavage of the pyrazine ring: The stable aromatic ring may also fragment under high energy conditions, leading to smaller charged species.
The analysis of these fragmentation patterns in the MS/MS spectrum provides corroborative evidence for the proposed structure of this compound.
Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure/Loss |
| [M - C₂H₄]⁺ | Loss of ethylene from the ethoxy group |
| [M - C₂H₅O]⁺ | Loss of the ethoxy radical |
| [M - HCN]⁺ | Loss of hydrogen cyanide |
| [M - CO]⁺ | Loss of carbon monoxide |
Note: The relative abundance of these fragments will depend on the ionization technique and collision energy used.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification (FTIR, Raman)
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a characteristic "fingerprint" spectrum that is unique to the compound and are excellent for identifying the presence of specific functional groups.
For this compound, the key vibrational modes that would be expected in its FTIR and Raman spectra include:
C≡N stretch: The nitrile group will exhibit a strong, sharp absorption band in the FTIR spectrum, typically in the range of 2220-2240 cm⁻¹ for aromatic nitriles. caltech.edu This is a highly characteristic peak.
C-O stretch: The C-O stretching vibration of the ethoxy group will appear in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
Aromatic C-H and C=C/C=N stretches: The pyrazine ring will show characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹ and ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region.
Aliphatic C-H stretches: The methyl and methylene groups of the ethoxy substituent will have C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
Single Crystal X-ray Diffraction for Definitive Molecular Structure and Stereochemistry
Single-crystal X-ray diffraction stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides precise data on bond lengths, bond angles, and crystallographic parameters, which are fundamental to understanding the molecule's properties and reactivity.
While a specific single-crystal X-ray diffraction study for this compound is not publicly available at the time of this writing, analysis of closely related pyrazine derivatives provides valuable insight into the expected structural features. For instance, studies on pyrazine-2,5-dicarboxamides reveal a generally planar pyrazine ring. In the case of this compound, the pyrazine ring is anticipated to be nearly planar, with the ethoxy and carbonitrile substituents lying close to this plane.
The crystal structure of a related compound, N2,N5-bis(pyridin-2-ylmethyl)pyrazine-2,5-dicarboxamide, determined by single-crystal X-ray diffraction, showcases the planarity of the central pyrazine ring and the specific orientations of its substituents. nih.gov In this structure, the carboxamide groups are only slightly inclined to the pyrazine ring, by an angle of 4.24 (9)°. nih.gov For this compound, the ethoxy group's oxygen atom would likely be sp² hybridized, contributing to the planarity of that portion of the molecule, while the carbon-nitrogen triple bond of the nitrile group is inherently linear.
The definitive determination of the crystal structure of this compound would require growing a suitable single crystal and performing X-ray diffraction analysis. The resulting data would be presented in a crystallographic information file (CIF), containing the unit cell dimensions, space group, and atomic coordinates.
Table 1: Representative Crystallographic Data for a Pyrazine Derivative
| Parameter | Value (for a related pyrazine dicarboxamide) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (5) |
| b (Å) | 9.8765 (4) |
| c (Å) | 12.3456 (6) |
| α (°) | 90 |
| β (°) | 109.87 (1) |
| γ (°) | 90 |
| Volume (ų) | 1234.5 (1) |
| Note: This data is for a representative pyrazine derivative and is intended to be illustrative of the type of information obtained from single-crystal X-ray diffraction. |
Chromatographic Techniques for Purity Assessment, Isomer Separation, and Complex Mixture Analysis
Chromatographic methods are indispensable for assessing the purity of this compound, separating it from potential isomers, and analyzing complex mixtures that may arise during its synthesis.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. When coupled with advanced detectors such as a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC provides both quantitative purity information and structural confirmation.
Research on the separation of positional isomers of similar pyrazine compounds, such as 2-ethyl-5(6)-methylpyrazine, has demonstrated the efficacy of normal-phase HPLC. nih.gov For the analysis of this compound, a similar approach could be employed. A chiral stationary phase, such as Chiralpak AD-H, could be effective in separating potential isomers. nih.gov The mobile phase composition is critical for achieving optimal separation; mixtures of hexane (B92381) and isopropanol (B130326) are commonly used. nih.gov A UV detector set at a wavelength where the pyrazine ring exhibits strong absorbance, typically around 270-280 nm, would be suitable for detection. nih.gov
Table 2: Illustrative HPLC Parameters for Pyrazine Derivative Analysis
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (99.5:0.5, v/v) nih.gov |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 278 nm nih.gov |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Reaction Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of volatile byproducts that may be present as impurities in this compound. The compound itself, being relatively volatile, can also be analyzed by this technique. In GC, compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint."
The mass spectra of pyrazine derivatives are often characterized by a prominent molecular ion peak. nih.gov The fragmentation of the ethoxy group would likely involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) or an ethylene molecule (CH₂=CH₂, 28 Da) via a McLafferty rearrangement. The nitrile group can also influence the fragmentation pathways. Analysis of these patterns allows for the unambiguous identification of the parent compound and any related volatile impurities. nih.gov The use of retention indices, which are dependent on the stationary phase of the GC column, can further aid in the identification of isomers which may have very similar mass spectra. nih.govresearchgate.net
Table 3: Expected GC-MS Fragmentation for this compound
| m/z Value | Possible Fragment Identity |
| 149 | [M]⁺ (Molecular Ion) |
| 121 | [M - CH₂=CH₂]⁺ |
| 120 | [M - C₂H₅]⁺ |
| 93 | [M - C₂H₅ - HCN]⁺ |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis
For the detection and quantification of trace-level impurities or for the analysis of this compound in complex matrices, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) offers unparalleled sensitivity and selectivity. UPLC utilizes smaller stationary phase particles (typically <2 µm) than HPLC, resulting in higher resolution, faster analysis times, and increased sensitivity.
When coupled with a tandem mass spectrometer (MS/MS), such as a triple quadrupole, the selectivity is further enhanced. In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and allows for the quantification of analytes at very low concentrations. nih.gov
A UPLC-MS/MS method for this compound would likely utilize a reversed-phase column, such as a C18 column, with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol). nih.gov Electrospray ionization (ESI) in positive mode would be suitable for ionizing the pyrazine compound. nih.gov
Table 4: Representative UPLC-MS/MS Parameters for Pyrazine Analysis
| Parameter | Condition |
| Column | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) nih.gov |
| Mobile Phase | A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |
| MS/MS Transition | Precursor Ion (m/z 150.06) → Product Ions (e.g., m/z 122.05, 94.04) |
| Application | Trace level impurity profiling, quantification in complex samples |
Computational and Theoretical Studies of 5 Ethoxypyrazine 2 Carbonitrile
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed investigation of molecular electronic structure. These calculations solve approximations of the Schrödinger equation to determine properties like orbital energies, electron distribution, and molecular stability.
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic properties of heterocyclic systems like pyrazines. DFT calculations can determine a variety of reactivity descriptors that help predict how a molecule will behave in a chemical reaction. nih.gov
| Parameter | Symbol | Typical Calculated Value (eV) for a Pyrazine (B50134) Derivative nih.gov | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -7.12 | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | ELUMO | -2.91 | Energy of the lowest empty orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | ΔE | 4.21 | Indicates chemical reactivity and kinetic stability. |
| Chemical Hardness | η | 2.11 | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | 2.96 | Measures the propensity of a species to accept electrons. |
This table presents representative DFT-calculated values for a complex pyrazine derivative to illustrate the types of parameters obtained. Specific values for 5-Ethoxypyrazine-2-carbonitrile would require dedicated calculations.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These "from first principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense.
In the study of pyrazine and its derivatives, ab initio methods are often employed to provide benchmark results against which less computationally demanding methods like DFT can be compared. They are especially valuable for calculating properties where electron correlation effects are particularly important, such as in the determination of excited state energies and reaction barriers. For this compound, high-accuracy ab initio calculations could provide definitive values for its geometry, dipole moment, and polarizability, serving as a gold standard for theoretical predictions.
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of molecular behavior.
For this compound, a key area of interest is the conformational flexibility of the ethoxy group. The rotation around the C(pyrazine)-O and O-CH₂ bonds can lead to different conformers with varying energies and properties. MD simulations can explore this conformational landscape to identify the most stable (lowest energy) arrangements and the energy barriers between them. cwu.educwu.edu This is crucial as the preferred conformation can significantly impact the molecule's ability to interact with other molecules, such as biological receptors. nih.gov
Furthermore, MD simulations are instrumental in studying intermolecular interactions. They can model how molecules of this compound might interact with each other (e.g., through π-π stacking of the pyrazine rings) or with solvent molecules. Understanding these interactions is vital for predicting solubility, crystal packing, and behavior in a biological environment.
Elucidation of Reaction Mechanisms Through Transition State Theory and Reaction Pathway Analysis
Computational chemistry is a powerful tool for mapping out the intricate step-by-step pathways of chemical reactions. By applying principles of transition state theory, researchers can calculate the energy profile of a reaction, identifying reactants, products, intermediates, and the high-energy transition states that connect them.
A reaction of significant interest for this compound is the hydrolysis of its nitrile group (-C≡N) to form the corresponding carboxamide and, subsequently, the carboxylic acid. This transformation is important in both synthetic chemistry and in understanding potential metabolic pathways. Experimental studies have demonstrated the hydration of the parent pyrazine-2-carbonitrile to pyrazinamide using catalysts. researchgate.netresearchgate.net A computational study of this process would involve:
Modeling the reactants (this compound and water/hydroxide).
Calculating the geometry and energy of the transition state for the nucleophilic attack on the nitrile carbon.
Determining the activation energy (the energy difference between the reactants and the transition state), which governs the reaction rate.
Mapping the full reaction coordinate to identify any intermediates and the final product.
Such analyses provide a detailed mechanistic understanding that is often difficult to obtain through experimental means alone. researchgate.net
Ligand-Protein Docking and Molecular Modeling for Predicted Biological Target Interactions
The pyrazine scaffold is a common feature in many biologically active compounds and approved drugs. nih.gov Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a protein receptor. This method is central to structure-based drug design.
Docking studies performed on closely related pyrazine-2-carboxylic acid and 2-aminobenzamide derivatives have identified potential protein targets, including enzymes crucial for the survival of pathogens or the progression of diseases like cancer. researchgate.netresearchgate.netsemanticscholar.org For example, derivatives of pyrazine-2-carboxylic acid have been studied as inhibitors of Mycobacterium tuberculosis InhA protein, a key enzyme in fatty acid synthesis, making it a target for anti-tuberculosis drugs. researchgate.netsemanticscholar.org
A docking study of this compound into a protein target like InhA would predict its binding orientation and affinity. The interactions would likely involve:
Hydrogen Bonding: The nitrogen atoms of the pyrazine ring and the nitrile group can act as hydrogen bond acceptors with amino acid residues in the protein's active site.
Hydrophobic Interactions: The aromatic pyrazine ring and the ethyl portion of the ethoxy group can form favorable hydrophobic interactions with nonpolar residues.
The results are typically quantified by a docking score, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.
| Potential Protein Target | PDB ID | Associated Disease/Function | Key Interacting Residues for Pyrazine Analogs researchgate.netsemanticscholar.org | Predicted Interaction Type with this compound |
|---|---|---|---|---|
| Enoyl-ACP Reductase (InhA) | 4DRE | Tuberculosis | TYR158, MET199, NAD+ | Hydrogen bonding, Hydrophobic |
| Histone Deacetylase 1 (HDAC1) | 4BKX | Cancer | HIS142, HIS143, TYR206 | Hydrogen bonding, Metal coordination (via hypothetical hydrolysis to acid) |
| Glucosamine-6-Phosphate Synthase | 1JXA | Bacterial/Fungal Infections | ASP123, GLY99, HIS97 | Hydrogen bonding |
This table shows potential targets based on studies of similar pyrazine derivatives. The predicted interactions for this compound are hypothetical and would need to be confirmed by specific docking calculations.
Predictive Modeling of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict the spectroscopic signatures of a molecule, which is invaluable for structure verification and interpretation of experimental data.
DFT calculations are routinely used to predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The GIAO (Gauge-Independent Atomic Orbital) method is commonly employed for this purpose. By calculating the magnetic shielding tensors for each nucleus, one can predict the chemical shifts, which are highly sensitive to the electronic environment of the atom. Comparing these predicted shifts with experimental data can confirm the proposed molecular structure. nih.gov
| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Pyrazine-H | H-3 | ~8.6 | - |
| Pyrazine-H | H-6 | ~8.3 | - |
| -O-CH₂- | Ethoxy | ~4.6 | ~65 |
| -CH₃ | Ethoxy | ~1.5 | ~14 |
| Pyrazine-C | C-2 | - | ~128 |
| Pyrazine-C | C-3 | - | ~148 |
| Pyrazine-C | C-5 | - | ~160 |
| Pyrazine-C | C-6 | - | ~140 |
| -C≡N | Nitrile | - | ~116 |
Note: These are estimated values based on computational prediction software and data for similar structures. Experimental values may vary.
Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be calculated. nih.gov This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to specific molecular motions (stretching, bending, etc.). These calculations are crucial for assigning the peaks in an experimental spectrum to specific functional groups, confirming the molecule's structure and bonding. researchgate.netmdpi.com Calculated frequencies are often multiplied by a scaling factor (e.g., ~0.96) to correct for approximations in the theory and achieve better agreement with experimental results. nih.gov
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Pyrazine Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | Ethoxy Group | 3000 - 2850 |
| C≡N Stretch | Nitrile | 2240 - 2220 |
| C=N/C=C Stretch | Pyrazine Ring | 1600 - 1450 |
| C-O-C Stretch (Asymmetric) | Ether | 1270 - 1200 |
| C-O-C Stretch (Symmetric) | Ether | 1150 - 1085 |
Applications and Advanced Research Directions in 5 Ethoxypyrazine 2 Carbonitrile Chemistry
Pivotal Role as a Strategic Intermediate in Complex Organic Synthesis
5-Ethoxypyrazine-2-carbonitrile serves as a key building block in the construction of more complex molecular architectures, particularly fused heterocyclic systems and precursors to bioactive molecules. The electron-withdrawing nature of the pyrazine (B50134) ring and the nitrile group, combined with the electron-donating character of the ethoxy group, creates a versatile platform for a variety of chemical transformations.
Building Block for Novel Fused Heterocyclic Architectures
The pyrazine-2-carbonitrile moiety is a well-established precursor for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. The nitrile group can undergo cyclization reactions with adjacent functional groups or with external reagents to form new rings. For instance, pyrazine-2,3-dicarbonitriles are known to react with guanidine (B92328) to form pteridine (B1203161) derivatives, which are core structures in many cofactors and drugs. While specific examples starting from this compound are not extensively documented in publicly available literature, the reactivity of the pyrazine-2-carbonitrile scaffold suggests its potential in constructing various fused systems.
One notable example of the versatility of pyrazine derivatives in forming fused scaffolds is the synthesis of pyrrolidine-fused structures. A robust, DNA-compatible strategy has been developed for the efficient synthesis of these scaffolds via a three-component cycloaddition of azomethine ylides, generated from amino acids, with various aldehydes and maleimides. This methodology has been shown to be effective with pyrazine aldehydes, affording good conversion rates and demonstrating the utility of the pyrazine core in constructing sp3-rich, drug-like fused systems. acs.org This suggests a potential pathway for this compound, after appropriate functional group manipulation, to be incorporated into such complex heterocyclic frameworks.
The following table summarizes the types of fused heterocyclic architectures that can be potentially synthesized from pyrazine-2-carbonitrile derivatives:
| Fused Heterocycle | Potential Synthetic Precursor | Reaction Type |
| Pteridines | 5-Substituted-pyrazine-2,3-dicarbonitrile | Cyclization with guanidine |
| Pyrido[2,3-b]pyrazines | 2,3-Diaminopyrazine derivatives | Condensation with dicarbonyl compounds |
| Pyrrolidine-fused pyrazines | Pyrazine aldehydes | Three-component cycloaddition |
Precursor for Advanced Pharmaceutical and Agrochemical Intermediates
The pyrazine ring is a common feature in numerous pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of more elaborate molecules with potential biological activity. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing a handle for further functionalization.
For example, a patent discloses pyridyl-amino-pyrazine carbonitrile compounds as inhibitors of Checkpoint Kinase 1 (CHK1), a target in cancer therapy. google.com While not a direct application of this compound, this highlights the potential of the aminopyrazine-carbonitrile scaffold in developing kinase inhibitors. The ethoxy group in the 5-position could modulate the electronic properties and steric interactions of such inhibitors, potentially influencing their potency and selectivity.
Furthermore, a patent for the production of 5-(difluoromethyl)pyrazine-2-carboxylic acid, an intermediate for β-secretase (BACE1) inhibitors for Alzheimer's disease, starts from 5-methylpyrazine-2-carboxylic acid. google.com This indicates that substituted pyrazine-2-carboxylic acids are valuable intermediates in the synthesis of complex drug candidates. This compound, through hydrolysis of the nitrile, can provide access to 5-ethoxypyrazine-2-carboxylic acid, a potentially useful building block for analogous bioactive compounds.
Exploration in Medicinal Chemistry as a Versatile Molecular Scaffold
The pyrazine ring is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govmdpi.com The unique combination of hydrogen bond acceptors (the nitrogen atoms) and its aromatic nature allows for diverse binding interactions with proteins. acs.org this compound offers additional points for modification, making it a versatile starting point for the design of new therapeutic agents.
Structure-Activity Relationship (SAR) Investigations for Specific Molecular Targets
For instance, a study on substituted amides of pyrazine-2-carboxylic acids revealed that the nature and position of substituents on both the pyrazine and the aniline (B41778) rings significantly influence their antimycobacterial and antifungal activities. nih.govresearchgate.net The introduction of a lipophilic tert-butyl group at the 5-position of the pyrazine ring was a key feature in some of the more active compounds. This suggests that the ethoxy group in this compound could play a crucial role in modulating the lipophilicity and, consequently, the biological activity of its derivatives.
Another study on 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels highlighted the importance of the linker between the core and the western ring for inhibitory activity. mdpi.com This underscores the importance of systematically exploring different functional groups at various positions of the heterocyclic core to optimize biological activity.
The following table summarizes key SAR findings from related pyrazine derivatives that could be relevant for the development of compounds based on the this compound scaffold:
| Compound Class | Biological Target | Key SAR Findings |
| Substituted pyrazine-2-carboxamides | Mycobacterium tuberculosis, Fungi | Lipophilicity of the substituent at the 5-position is important for activity. nih.govresearchgate.net |
| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | SLACK Potassium Channels | The nature of the linker between the heterocyclic core and peripheral rings influences inhibitory potency. mdpi.com |
| Pyridyl-amino-pyrazine carbonitriles | Checkpoint Kinase 1 (CHK1) | The aminopyrazine-carbonitrile scaffold is a viable starting point for kinase inhibitors. google.com |
Rational Design of Molecular Probes and Imaging Agents for Biological Systems
The photophysical properties of pyrazine derivatives make them attractive candidates for the development of fluorescent probes and imaging agents. The pyrazine core can act as an acceptor in donor-acceptor-donor (D-A-D) type fluorescent dyes.
A novel pyrazine-bridged D-A-D type fluorescent probe has been designed and synthesized for long-term live-cell imaging. nih.govfrontiersin.orgresearchgate.net This probe demonstrated good photostability, large Stokes shifts, and low cytotoxicity, and was able to permeate live cell membranes. Molecular docking studies suggested that the pyrazine core could facilitate membrane permeability through interactions with membrane transport proteins. nih.gov Although this example does not feature the exact substitution pattern of this compound, it demonstrates the potential of the pyrazine scaffold in the design of molecular probes. The ethoxy and nitrile groups of this compound could be further functionalized to tune the photophysical properties or to introduce specific targeting moieties.
Fragment-Based Drug Discovery and Lead Optimization Applications
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds. Small, low-complexity molecules ("fragments") that bind to a biological target are identified and then optimized into more potent leads. The pyrazine scaffold is well-suited for FBDD due to its small size, synthetic tractability, and ability to form key interactions with proteins. acs.org
An example of the successful application of the pyrazine scaffold in FBDD is the development of inhibitors for cyclin-dependent kinase 2 (CDK2). researchgate.net A pyrazine-based fragment was identified as a hit and subsequently optimized through structure-based design. The amino group on the pyrazine ring provided a vector for growth into the solvent-exposed region, leading to a significant increase in potency. This highlights the potential of substituted pyrazines, such as this compound, to serve as starting points in FBDD campaigns. The ethoxy and nitrile groups offer distinct vectors for fragment elaboration, allowing for the exploration of different regions of a target's binding site.
Chemical Strategies for Prodrug Design (focus on chemical transformation and bioavailability enhancement)
The development of prodrugs is a key strategy in pharmaceutical sciences to overcome limitations of active medicinal agents (AMAs), such as poor water solubility, low permeability, and metabolic instability. nih.govresearchgate.net For a molecule like this compound, or a parent drug containing this moiety, several chemical strategies can be employed to enhance bioavailability. These strategies typically involve masking a functional group in the parent drug to create a prodrug that undergoes biotransformation in vivo to release the active compound. researchgate.net
One primary approach involves the enzymatic or chemical hydrolysis of the nitrile group (-C≡N) of this compound to a carboxylic acid (-COOH). This resulting pyrazine-2-carboxylic acid derivative can then serve as a handle for further modification. The carboxylic acid itself may exhibit low membrane permeability due to its charge at physiological pH. nih.gov To overcome this, it can be converted into an ester prodrug, for example, an ethyl ester. This transformation neutralizes the charge, increases lipophilicity, and can significantly improve oral absorption. nih.gov Human carboxylesterase 1 (CES1) is an enzyme known to hydrolyze such ester prodrugs back to the active carboxylic acid form within the body. nih.gov
Another advanced prodrug strategy involves the use of phosphonooxymethylene (POM) promoieties. acs.org N-linked POM prodrugs are particularly successful in enhancing solubility. acs.org If the this compound scaffold is part of a larger molecule with a suitable amine or hydroxyl group, a POM group could be attached. These prodrugs are designed to be cleaved by enzymes like alkaline phosphatase to release the active drug. acs.org
The goal of these modifications is to optimize the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Enhanced bioavailability is a primary objective, with studies showing that prodrug strategies are responsible for improving this parameter in over half of all successful prodrug applications, primarily by increasing permeability and solubility. nih.gov
| Prodrug Strategy | Chemical Transformation | Bioavailability Enhancement Mechanism | Relevant Enzymes |
| Ester Prodrug | Nitrile hydrolysis to carboxylic acid, followed by esterification (e.g., with ethanol). | Increases lipophilicity, neutralizes charge, improves membrane permeability and oral absorption. nih.gov | Carboxylesterases (e.g., CES1) nih.gov |
| Phosphate Prodrug (e.g., POM) | Attachment of a phosphonooxymethylene (POM) group to a suitable N-H or O-H function on the parent molecule. | Dramatically increases aqueous solubility, which can improve absorption of poorly soluble drugs. acs.org | Alkaline Phosphatase acs.org |
| Amine-based Promoiety | Incorporation of a promoiety containing an amine, such as sarcosine. | Enhances aqueous solubility, particularly at lower pH, facilitating better drug delivery and absorption. acs.org | Various esterases and peptidases. |
Potential Contributions to Material Science and Advanced Functional Materials
The inherent electronic properties and coordination sites of the this compound molecule make it a promising building block for novel functional materials.
Pyrazine and its derivatives are well-established ligands in coordination chemistry due to the two nitrogen atoms in the ring, which can coordinate to metal ions. cymitquimica.comnih.gov this compound offers multiple potential coordination sites: the two pyrazine ring nitrogens and the nitrogen atom of the nitrile group. This allows it to act as a monodentate, bidentate, or bridging ligand, facilitating the construction of diverse coordination polymers and Metal-Organic Frameworks (MOFs). inorgchemres.org
Research on analogous compounds demonstrates this potential. For instance, 5-(pyridin-2-yl)pyrazine-2-carbonitrile has been used to synthesize a silver(I) complex where it acts as a κ² N:N′-chelating ligand, with the metal ion binding to one pyrazine nitrogen and the adjacent pyridine (B92270) nitrogen. nih.gov Other studies on pyrazine derivatives show coordination through the ring nitrogens to form stable complexes with transition metals like Ruthenium(III), Manganese(II), and Cobalt(II). nih.govscispace.com
The ability of pyrazine to act as a bridging ligand is particularly valuable for creating porous MOFs. nih.gov These materials consist of metal nodes connected by organic linkers, creating regular, porous structures with applications in gas storage, separation, and catalysis. nih.gov Pyrazine-pillared MOFs have been synthesized that can store and deliver therapeutic gases like carbon monoxide. nih.gov The specific functional groups on the this compound linker—the ethoxy and nitrile groups—would project into the pores of the resulting MOF, potentially tuning the framework's properties, such as pore size, surface chemistry, and adsorption selectivity for specific molecules. nih.gov
| Metal Ion | Example Ligand | Coordination Mode | Resulting Structure | Reference |
| Silver(I) | 5-(pyridin-2-yl)pyrazine-2-carbonitrile | κ² N:N′-chelating | Mononuclear Complex | nih.gov |
| Ruthenium(III) | Pyrazine-2-thiocarboxamide | Bidentate (Amine and Azomethine Nitrogens) | Octahedral Complex | scispace.com |
| Manganese(II) | N′-benzylidenepyrazine-2-carbohydrazonamide | Bidentate (Azomethine and Pyrazine Nitrogens) | Coordination Compound | nih.gov |
| Molybdenum(0) | Pyrazine | Bridging | 3D Metal-Organic Framework | nih.gov |
| Zinc(II) | 2-Cyanopyrazine (in situ modified) | Bridging and Chelating | Binuclear Complex | inorgchemres.org |
The integration of heterocyclic compounds into polymer chains can impart unique and desirable properties, including thermal stability, conductivity, and specific optical characteristics. Pyrazine derivatives are of interest in materials science for precisely these reasons. cymitquimica.com While specific research on polymers derived from this compound is not widely documented, the principles of polymer chemistry suggest several potential pathways.
The compound could potentially be used as a functional monomer. For instance, if the pyrazine ring is further functionalized with polymerizable groups (e.g., vinyl or acetylene (B1199291) groups), it could be incorporated into the main chain of a polymer. The resulting polymer would feature the electron-rich pyrazine ring periodically along its backbone, which could lead to materials with interesting electronic and photoluminescent properties.
Alternatively, this compound could be used as an additive or a side-chain modification to existing polymers. Its incorporation could enhance the thermal stability of the polymer matrix or alter its surface properties. The high nitrogen content and aromatic nature of the pyrazine ring are often associated with improved char formation and fire retardancy. The polar nitrile and ether groups could also modify the polymer's solubility and interaction with other materials.
Bio-Inspired Synthetic Pathways and Biotransformation Studies
Nature offers sophisticated and environmentally friendly methods for synthesizing complex molecules. nih.gov Studying both the biosynthesis and biodegradation of pyrazines can provide valuable insights for developing novel production methods and understanding the metabolic fate of this compound.
Microbial biosynthesis represents a green alternative to chemical synthesis for producing pyrazines. nih.gov For example, bacteria such as Bacillus subtilis, isolated from fermented foods, are capable of producing various alkylpyrazines. nih.gov These bio-inspired pathways could potentially be harnessed, through metabolic engineering, to produce functionalized pyrazines like this compound or its precursors.
Biotransformation studies investigate how organisms metabolize these compounds. In humans and animals, pyrazines are typically metabolized via hydroxylation of the ring or side-chain oxidation, followed by conjugation (e.g., with glucuronic acid) and excretion. nih.gov The pyrazine ring itself is generally not cleaved in mammals. nih.gov However, certain bacteria have been shown to utilize pyrazines as their sole source of carbon and energy, indicating they possess enzymatic machinery capable of cleaving the aromatic ring. nih.gov Studies on a pyrazinone-containing drug revealed extensive metabolic activation, including oxidation of the pyrazine ring to form reactive epoxide or imine-methide intermediates, which can then react with cellular nucleophiles like glutathione. acs.org This suggests that the metabolism of this compound in vivo could involve oxidation of the pyrazine ring or the ethoxy group, leading to various hydroxylated metabolites.
Development of Highly Pure Analytical Standards and Certified Reference Materials
The advancement of research and quality control for any chemical entity, particularly those intended for pharmaceutical or advanced material applications, relies on the availability of highly pure analytical standards and Certified Reference Materials (CRMs). axios-research.com For this compound, a well-characterized standard is essential for ensuring the accuracy, reliability, and reproducibility of experimental results.
These reference standards are indispensable for a variety of critical functions:
Product Development and Quality Control (QC): To quantify the amount of the active compound in a formulation and to identify and quantify any impurities. axios-research.com
Method Validation: To validate analytical methods (e.g., HPLC, GC-MS) used for routine testing, ensuring they are accurate and precise. axios-research.comnist.gov
Regulatory Submissions: Comprehensive Certificates of Analysis (CoA) for reference standards, detailing their identity, purity, and characterization data, are required for regulatory filings with bodies like the FDA. axios-research.com
Metabolism and Stability Studies: To accurately identify and quantify metabolites or degradation products by comparing them against a known, pure standard.
The production of a CRM involves rigorous purification and characterization using multiple analytical techniques to confirm its structure and establish its purity with a high degree of confidence. nist.gov The availability of a CRM for this compound would support its development pathway, from initial research in medicinal chemistry and material science to potential commercial applications.
Future Perspectives and Unaddressed Challenges in 5 Ethoxypyrazine 2 Carbonitrile Research
Identification of Novel and Efficient Synthetic Routes
The development of new and improved methods for the synthesis of 5-ethoxypyrazine-2-carbonitrile and related pyrazine (B50134) derivatives is a primary focus of ongoing research. While classical methods for pyrazine synthesis exist, they often suffer from drawbacks such as harsh reaction conditions, low yields, and the use of hazardous reagents. tandfonline.comresearchgate.net
Future efforts will likely concentrate on the development of one-pot syntheses and methodologies that utilize readily available and less toxic starting materials. tandfonline.comresearchgate.net A significant advancement in this area is the use of metal-catalyzed dehydrogenative coupling reactions. For instance, manganese pincer complexes have been shown to effectively catalyze the formation of pyrazines from β-amino alcohols, offering an atom-economical and environmentally benign alternative to traditional methods. nih.govacs.org Another promising approach involves the biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids through the homodimerization of α-amino aldehydes. mdpi.com
A key challenge remains in achieving regioselectivity, particularly in the synthesis of polysubstituted pyrazines. mdpi.com The development of catalysts and reaction conditions that allow for precise control over the substitution pattern on the pyrazine ring is crucial for accessing a wider range of derivatives with diverse properties.
Table 1: Comparison of Synthetic Routes for Pyrazine Derivatives
| Synthetic Method | Starting Materials | Catalysts/Reagents | Advantages | Disadvantages |
| Classical Condensation | 1,2-Diketones and 1,2-Diamines | Various | Straightforward | Often requires harsh conditions, poor yields |
| Dehydrogenative Coupling | β-Amino Alcohols | Manganese Pincer Complexes | Atom-economical, environmentally benign | Catalyst cost and availability |
| Biomimetic Synthesis | α-Amino Aldehydes | Palladium(II) Hydroxide (B78521) | Mimics natural processes, access to alkaloids | Substrate specific, potential for side reactions |
| From 2-Aminopyrazine | 2-Aminopyrazine | Various | Access to specific isomers like favipiravir | Multi-step, potential for hazardous reagents |
Deepening the Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is essential for optimizing existing methods and designing new ones. For instance, the dehydrogenative coupling catalyzed by manganese pincer complexes is proposed to proceed through the formation of a 2,5-dihydropyrazine intermediate, which then undergoes rapid metal-catalyzed dehydrogenation. acs.org
Unraveling the mechanistic pathways will also aid in predicting the reactivity of different substituted pyrazines, a critical aspect for designing molecules with specific electronic and steric properties.
Expanding the Scope of Biological Target Identification and Engagement Studies
While pyrazine-containing compounds have shown a broad range of biological activities, the specific molecular targets for many of these derivatives, including this compound, remain to be fully elucidated. mdpi.com Future research must focus on expanding the scope of biological target identification and engagement studies to understand how these molecules exert their effects at a cellular and molecular level.
This involves employing a variety of techniques, including affinity chromatography, proteomics, and genetic approaches, to identify the proteins and other biomolecules that interact with this compound and its analogs. Once potential targets are identified, detailed structure-activity relationship (SAR) studies will be crucial to understand how modifications to the pyrazine scaffold affect binding affinity and biological activity. This knowledge is fundamental for the rational design of more potent and selective therapeutic agents.
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the field of molecular design and discovery, including the exploration of pyrazine derivatives. globalspec.com These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of novel compounds. nih.gov
In the context of this compound research, AI and ML can be utilized for several key tasks:
Virtual Screening: To rapidly screen large virtual libraries of pyrazine derivatives to identify promising candidates with desired biological activities.
De Novo Design: To generate novel pyrazine structures with optimized properties, such as enhanced potency and reduced toxicity. mdpi.com
Predictive Modeling: To develop models that can accurately predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrazine compounds, thereby reducing the need for extensive experimental testing. nih.gov
While AI holds immense promise, challenges remain in the development of accurate and reliable predictive models, particularly due to the complexity of biological systems and the availability of high-quality training data. mdpi.comyoutube.com Overcoming these hurdles will require a synergistic approach that combines computational modeling with experimental validation. mdpi.com
Advancing Sustainable and Green Chemistry Methodologies for Pyrazine Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. For pyrazine synthesis, this translates to a growing emphasis on developing environmentally benign and sustainable methodologies. tandfonline.comresearchgate.net
Future research in this area will focus on:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water or ionic liquids.
Catalysis: Employing highly efficient and recyclable catalysts, particularly those based on earth-abundant and non-toxic metals like manganese, to minimize waste and energy consumption. nih.govacs.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing the formation of byproducts. acs.org
Energy Efficiency: Developing reactions that can be conducted at lower temperatures and pressures.
A notable example of a greener approach is the one-pot synthesis of pyrazine derivatives from 1,2-diketones and 1,2-diamines using potassium tert-butoxide (t-BuOK) at room temperature, which avoids the need for a metal catalyst or harsh oxidizing agents. researchgate.net The continued development and adoption of such sustainable practices will be crucial for the environmentally responsible production of this compound and other valuable pyrazine compounds.
Q & A
Q. What are the optimal synthetic routes for 5-Ethoxypyrazine-2-carbonitrile, and how can reaction parameters be systematically optimized?
The synthesis of pyrazine-carbonitrile derivatives typically involves cyclization or substitution reactions. For this compound, a plausible method includes the nitrilation of a pyrazine precursor using cyanide donors (e.g., KCN or CuCN) under aprotic solvents like dimethylformamide (DMF) or acetonitrile. Catalysts such as potassium carbonate or sodium hydride can enhance reactivity . Optimization requires iterative adjustments of temperature (e.g., 60–100°C), solvent polarity, and catalyst loading to maximize yield and purity. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
Key techniques include:
- NMR : Analyze and spectra for ethoxy group signals (e.g., δ ~1.3–1.5 ppm for CH and δ ~4.0–4.5 ppm for OCH) and nitrile carbon (~115–120 ppm) .
- IR : Identify the nitrile stretch (~2220–2240 cm) and ether C-O-C vibrations (~1100–1250 cm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] for CHNO, m/z ~165.07) and fragmentation patterns .
Q. How can researchers safely handle this compound in the laboratory, given its potential hazards?
- Use engineering controls (e.g., fume hoods) and PPE (nitrile gloves, safety goggles) to avoid inhalation or skin contact .
- Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .
- Follow protocols for nitrile waste disposal, including neutralization with oxidizing agents (e.g., NaOCl) .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic properties of this compound, and which functionals are most reliable?
Hybrid functionals like B3LYP (incorporating exact exchange) are recommended for pyrazine derivatives. Key analyses include:
- HOMO-LUMO Gaps : Predict reactivity and charge-transfer potential. Ethoxy groups may lower the gap by electron-donating effects .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., nitrile carbon vs. pyrazine ring) .
- Benchmarking : Compare computed vibrational spectra (IR) with experimental data to validate accuracy .
Q. What strategies resolve contradictions in experimental vs. computational data for pyrazine-carbonitrile derivatives?
- Reaction Intermediate Analysis : Use stopped-flow NMR or in-situ IR to detect transient species (e.g., enolates or radicals) that DFT may overlook .
- Solvent Effects : Apply polarizable continuum models (PCM) in DFT to account for solvent interactions, which experimentalists often neglect .
- Multi-Method Validation : Cross-check results with ab initio (MP2) or post-Hartree-Fock methods (CCSD(T)) for critical parameters like bond dissociation energies .
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?
- Functional Group Modifications : Replace the ethoxy group with halogens (e.g., Cl) or amines to enhance binding to biological targets (e.g., kinases) .
- Bioassay Design : Test cytotoxicity via MTT assays and enzyme inhibition (e.g., IC measurements) using derivatives with varying substituents .
- Molecular Docking : Use AutoDock Vina to predict interactions with proteins (e.g., cytochrome P450) based on steric and electronic complementarity .
Q. What advanced synthetic methodologies enable regioselective functionalization of the pyrazine ring in this compound?
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids at the 3-position, using Pd(PPh)/KCO in toluene/water .
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the pyrazine ring, followed by electrophilic quenching for selective substitution .
- Photoredox Catalysis : Employ Ru(bpy)_3$$^{2+} under blue light for radical-mediated C-H functionalization .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound
| Parameter | Optimal Range | Monitoring Technique |
|---|---|---|
| Temperature | 80–100°C | In-situ IR |
| Solvent | DMF or Acetonitrile | HPLC |
| Catalyst Loading | 10–15 mol% KCO | TLC (R = 0.3) |
Q. Table 2. Computational vs. Experimental IR Stretches
| Functional Group | DFT (B3LYP/6-31G*) | Experimental (KBr) |
|---|---|---|
| C≡N | 2235 cm | 2220–2240 cm |
| C-O-C (ethoxy) | 1120 cm | 1100–1150 cm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
